molecular formula C11H15N5 B14950799 N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14950799
M. Wt: 217.27 g/mol
InChI Key: PKLOAYXKCIWKLF-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopentanone and methyl iodide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts such as zinc chloride or other Lewis acids may be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, while reduction may produce this compound derivatives with reduced functional groups .

Comparison with Similar Compounds

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family:

The uniqueness of this compound lies in its specific structural features and its ability to interact with distinct molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C11H15N5/c1-8-6-10(15-9-4-2-3-5-9)16-11(14-8)12-7-13-16/h6-7,9,15H,2-5H2,1H3

InChI Key

PKLOAYXKCIWKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CCCC3

Origin of Product

United States

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